3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride
Description
3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride (CAS: 796963-34-3, molecular formula: C₆H₁₂ClN, molecular weight: 133.62) is a bicyclo[1.1.1]pentane (BCP)-derived amine salt widely used in medicinal chemistry as a bioisostere for tert-butyl or aryl groups. Its rigid, three-dimensional structure enhances metabolic stability and binding affinity in drug design . The compound is commercially available for research purposes, typically supplied as a solid with ≥97% purity. It is soluble in polar solvents like dichloromethane and methanol, and its stability under inert atmospheres makes it suitable for photochemical reactions .
Properties
IUPAC Name |
3-methylbicyclo[1.1.1]pentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-5-2-6(7,3-5)4-5;/h2-4,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFXSDWFJRDUTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796963-34-3 | |
| Record name | 3-methylbicyclo[1.1.1]pentan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the reaction of 3-Methylbicyclo[1.1.1]pentan-1-amine with hydrochloric acid. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions . The product is then purified to achieve a high level of purity, often around 95-97% .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is subjected to rigorous quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Medicinal Chemistry
3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride serves as an important bioisostere for para-substituted benzene rings in drug design. The rigidity and three-dimensional structure of bicyclo[1.1.1]pentane allow for enhanced interactions with biological targets, potentially improving the pharmacological properties of compounds.
Case Study: Bioisosterism in Drug Design
A study highlighted the use of bicyclo[1.1.1]pentane derivatives in developing novel analgesics that exhibit improved efficacy compared to traditional benzene-based drugs. The structural modifications enabled by this compound led to increased potency and reduced side effects, demonstrating its utility in medicinal chemistry .
Organic Synthesis
The compound is also utilized in organic synthesis as a versatile intermediate for constructing complex molecules. Recent advancements in synthetic methodologies have allowed for scalable production of bicyclo[1.1.1]pentane derivatives.
Synthesis Methodology
A notable method involves the photochemical addition of alkyl iodides to propellane, yielding bicyclo[1.1.1]pentane halides in high purity and yield without the need for catalysts . This method has been successfully scaled to produce kilograms of product, facilitating further functionalization for medicinal applications.
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of 3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparison of Key Physical Properties
Key Observations :
- Substituent Effects : Methyl and fluorine substituents reduce molecular weight compared to bulkier groups like phenyl or difluoroethyl, impacting pharmacokinetic properties such as membrane permeability .
- Solubility: The methyl derivative exhibits moderate solubility in dichloromethane (DCM) and methanol, whereas fluorinated analogs show enhanced solubility in tert-butanol (tBuOH) due to polarity .
Key Observations :
- Radical Chemistry : Methyl and fluorine derivatives are synthesized via strain-release radical reactions, leveraging the high ring strain of [1.1.1]propellane .
- Scalability : The methyl derivative benefits from scalable propellane-based methods, whereas phenyl-substituted analogs require less efficient aromatic alkylation .
Pharmacological and Industrial Relevance
Table 3: Pharmacological and Commercial Data
Key Observations :
- Drug Design : The methyl derivative is prioritized in BACE1 inhibitor development due to its balance of steric bulk and metabolic stability .
Biological Activity
3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride, a bicyclic amine compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Molecular Formula: CHN·HCl
IUPAC Name: this compound
Molecular Weight: 133.62 g/mol
Purity: Typically ≥ 97% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The rigid bicyclic structure allows for specific binding interactions, potentially leading to modulation of signaling pathways involved in various physiological processes.
Potential Targets:
- Neurotransmitter Receptors: The compound may interact with neurotransmitter systems, influencing mood and cognitive functions.
- Enzymatic Pathways: It could inhibit or activate specific enzymes, affecting metabolic processes.
In Vitro Studies
Recent studies have explored the compound's effects on cellular models, demonstrating its potential as a neuroprotective agent. For instance, research indicates that this compound exhibits antioxidant properties that may protect neurons from oxidative stress .
Case Studies
A notable case study involved the compound's application in neurodegenerative disease models. In these studies:
- Cell Viability: The compound improved cell viability in models of oxidative damage.
- Neuroprotection: It demonstrated significant neuroprotective effects against glutamate-induced toxicity .
Applications in Medicine
The unique structure of this compound makes it a candidate for drug development:
- Drug Design: Its bioisosteric properties allow it to serve as a scaffold for designing new therapeutics targeting neurological disorders .
- Potential Therapeutics: Investigations are ongoing into its efficacy as an antidepressant or anxiolytic agent due to its interaction with serotonin receptors .
Comparative Analysis
To better understand the significance of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | Key Findings |
|---|---|---|---|
| 3-Methylbicyclo[1.1.1]pentan-1-amine HCl | Structure | Neuroprotective, Antioxidant | Improves cell viability in oxidative stress models |
| Bicyclo[2.2.2]octane derivatives | Structure | Antidepressant | Modulates serotonin levels effectively |
| 3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-amine | Structure | Limited studies | Requires further investigation |
Q & A
Q. What synthetic methodologies are available for preparing 3-methylbicyclo[1.1.1]pentan-1-amine hydrochloride, and how do their efficiencies compare?
The synthesis of this compound has evolved significantly. Early methods relied on multi-step routes with toxic reagents and low yields (e.g., 3–5 steps yielding tens of milligrams) . A breakthrough came with the "strain-release amination" strategy, enabling direct amination of [1.1.1]propellane in a one-pot procedure. This method uses inexpensive reagents and achieves >100 g scale synthesis with improved safety and efficiency . Radical-based approaches, such as Fe(Pc)-catalyzed carboamination of propellane with hydrazyl reagents, also provide access to 1,3-disubstituted derivatives, though functional group compatibility must be carefully optimized .
Q. How can researchers characterize the structural and electronic properties of this strained bicyclic scaffold?
Key characterization techniques include:
- NMR spectroscopy : The unique bridgehead methyl group and bicyclic framework produce distinct and chemical shifts. For example, the bridgehead proton typically appears as a singlet near δ 2.1–2.3 ppm .
- X-ray crystallography : Resolves strain-induced bond angles (e.g., ~94° for bridgehead C–C bonds) .
- Computational modeling : Density functional theory (DFT) calculations predict bond strain energy (~30 kcal/mol) and guide functionalization strategies .
Q. What are the primary applications of this compound in medicinal chemistry?
The bicyclo[1.1.1]pentane (BCP) motif serves as a bioisostere for para-substituted phenyl rings, improving metabolic stability and solubility in drug candidates. For example, it has been incorporated into γ-secretase inhibitors and oncology therapeutics to enhance pharmacokinetic profiles . Its rigid structure also facilitates exploration of structure-activity relationships (SAR) in fragment-based drug design .
Q. What handling and storage protocols are recommended for this compound?
While specific stability data are limited, analogous BCP derivatives are typically stored at 2–8°C under inert gas (e.g., argon) to prevent degradation. Reactions involving this compound often use anhydrous solvents (e.g., dichloromethane) and bases like triethylamine to minimize HCl-mediated side reactions .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields for BCP derivatives?
Discrepancies in yields often arise from subtle differences in reaction conditions. For example:
- Radical initiation : TTMSS (tris(trimethylsilyl)silane) vs. azobisisobutyronitrile (AIBN) can alter radical stability, affecting yields in azide reductions .
- Scale-dependent effects : Milligram-scale reactions may show higher variability due to oxygen sensitivity, whereas multigram procedures (e.g., strain-release amination) benefit from optimized mixing and temperature control .
- Purification challenges : Hydrophilic byproducts (e.g., ammonium salts) can complicate isolation, necessitating advanced techniques like ion-exchange chromatography .
Q. What strategies enable selective functionalization of the BCP scaffold for SAR studies?
Recent advances include:
- Radical diversification : Photoredox catalysis allows C–H functionalization at the methyl group or bridgehead positions .
- Electrophilic amination : Lithium bis(trimethylsilyl)amide (LiHMDS)-mediated deprotonation generates 2-azaallyl anions for coupling with electrophiles .
- Late-stage modifications : Strain-release amination has been applied to pharmaceutical intermediates, enabling direct installation of BCP motifs without redesigning synthetic routes .
Q. How does the BCP scaffold influence pharmacological mechanisms in vivo?
The scaffold’s high bond strain and compact geometry enhance membrane permeability and target engagement. For example, in γ-secretase inhibitors, the BCP motif mimics phenyl ring interactions while reducing off-target effects due to its distinct electronic profile . Pharmacokinetic studies in preclinical models show improved bioavailability compared to aromatic analogs, though in vivo metabolic pathways (e.g., cytochrome P450 oxidation) require further investigation .
Q. What computational tools are best suited for predicting reactivity and stability of BCP derivatives?
- DFT calculations : Accurately model strain energy and transition states for radical or ionic reactions .
- Molecular dynamics (MD) simulations : Predict conformational stability in protein-binding pockets .
- Retrosynthesis algorithms : Tools leveraging databases like Reaxys and Pistachio propose feasible routes for novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
